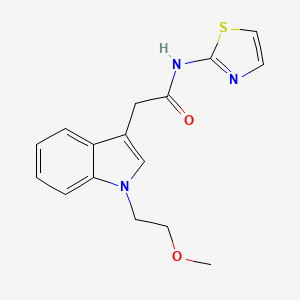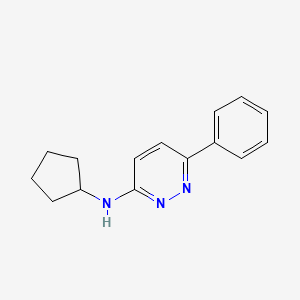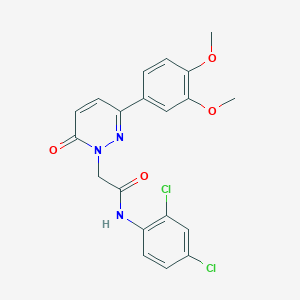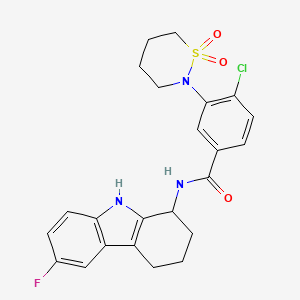
4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a complex organic compound that belongs to the class of oxathiine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
類似化合物との比較
Similar Compounds
4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate: This compound lacks the 4,4-dioxide group, which may result in different chemical and biological properties.
3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate: This compound has a simpler structure and may exhibit different reactivity and applications.
Uniqueness
4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C20H20O5S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
(4-propan-2-ylphenyl) 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |
InChI |
InChI=1S/C20H20O5S/c1-14(2)15-8-10-17(11-9-15)25-20(21)18-19(16-6-4-3-5-7-16)26(22,23)13-12-24-18/h3-11,14H,12-13H2,1-2H3 |
InChIキー |
IUWCFAQHDRLQMF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate](/img/structure/B12176985.png)


![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12177001.png)

![N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12177009.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12177014.png)

![3-phenyl-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12177030.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B12177031.png)


![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B12177046.png)
